benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate
Description
Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate is a synthetic carbamate derivative characterized by a benzyl carbamate group attached to a fluorinated phenyl ring substituted with a thiomorpholine moiety at the para position. The fluorine atom at the meta position introduces electron-withdrawing effects, which may modulate the reactivity of the phenyl ring and the stability of the carbamate group.
Properties
IUPAC Name |
benzyl N-(3-fluoro-4-thiomorpholin-4-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-16-12-15(6-7-17(16)21-8-10-24-11-9-21)20-18(22)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTVWPQLBCYBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153822 | |
| Record name | [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168828-71-5 | |
| Record name | [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate typically involves:
- Introduction of the thiomorpholine substituent onto the fluorophenyl ring.
- Formation of the carbamate group via reaction with benzyl chloroformate.
The synthetic route is generally divided into two key stages:
- Synthesis of 3-fluoro-4-(thiomorpholin-4-yl)aniline intermediate
- Carbamate formation by reaction with benzyl chloroformate
Preparation of 3-Fluoro-4-(thiomorpholin-4-yl)aniline Intermediate
While direct literature on the thiomorpholine analogue is limited, analogies can be drawn from the preparation of related morpholine derivatives, as the thiomorpholine ring differs only by sulfur replacing oxygen in the morpholine ring.
- The typical method involves nucleophilic aromatic substitution of a halogenated fluorobenzene precursor with thiomorpholine under basic or neutral conditions to install the thiomorpholine ring at the 4-position of the 3-fluorophenyl ring.
- Reduction of nitro precursors to the corresponding aniline is often employed if starting from nitro-substituted intermediates.
This step is critical to obtain the amine functionality required for subsequent carbamate formation.
Carbamate Formation via Benzyl Chloroformate
The key preparation step for the target compound is the formation of the carbamate group by reacting the 3-fluoro-4-(thiomorpholin-4-yl)aniline with benzyl chloroformate.
| Parameter | Description |
|---|---|
| Reactants | 3-fluoro-4-(thiomorpholin-4-yl)aniline, benzyl chloroformate |
| Solvent | Mixture of acetone and water |
| Base | Sodium bicarbonate |
| Temperature | 0°C |
| Reaction Time | Approximately 1.5 hours |
| Work-up | Pouring reaction mixture onto ice-water mixture, filtration, washing, and vacuum drying at ~75°C |
- The reaction is performed at low temperature (0°C) to control the reactivity and minimize side reactions.
- Sodium bicarbonate acts as a mild base to neutralize the hydrochloric acid generated during the reaction.
- After completion, the product precipitates out and is isolated by filtration, washed, and dried under vacuum.
This method is adapted from similar carbamate formation processes used for morpholine analogues and is applicable to thiomorpholine derivatives due to their structural similarity.
Detailed Reaction Scheme and Conditions
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution to introduce thiomorpholine | 3-fluoro-4-halobenzene + thiomorpholine, base | Typically reflux in organic solvent |
| 2 | Reduction of nitro group (if starting from nitro compound) | Palladium on carbon catalyst, ammonium formate in THF/methanol | Hydrogenation under nitrogen atmosphere |
| 3 | Carbamate formation | Benzyl chloroformate, sodium bicarbonate, acetone/water, 0°C, 1.5 hr | Precipitation and isolation of product |
Analytical and Purification Details
- The crude carbamate product is filtered and washed with water to remove inorganic salts and impurities.
- Drying is conducted in a vacuum oven at approximately 75°C to yield a pure solid.
- Purity and identity are typically confirmed by chromatographic methods such as HPLC and spectroscopic techniques (NMR, IR).
Comparative Notes on Related Compounds
For comparison, the preparation of benzyl 3-fluoro-4-(4-morpholinyl)phenylcarbamate follows a similar synthetic approach, confirming the applicability of this method to the thiomorpholine variant.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Thiomorpholine substitution | 3-fluoro-4-halobenzene + thiomorpholine, base, reflux | Formation of 3-fluoro-4-(thiomorpholin-4-yl)benzene |
| Nitro group reduction (if applicable) | Pd/C catalyst, ammonium formate, THF/methanol, N2 atmosphere | Conversion to 3-fluoro-4-(thiomorpholin-4-yl)aniline |
| Carbamate formation | Benzyl chloroformate, sodium bicarbonate, acetone/water, 0°C, 1.5 hr | This compound |
Research Findings and Considerations
- The low-temperature carbamate formation step is crucial to prevent degradation or side reactions.
- The use of mild bases like sodium bicarbonate ensures controlled reaction conditions.
- Analogous processes for morpholine derivatives provide a validated framework for the thiomorpholine compound synthesis.
- Purification by precipitation and vacuum drying yields a high-purity product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the thiomorpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHFNO
CAS Number: 168828-81-7
Molecular Weight: 303.36 g/mol
The compound features a morpholine ring, a fluorobenzene moiety, and a carbamate functional group, which contribute to its pharmacological activity and versatility in synthesis.
Drug Discovery and Medicinal Chemistry
Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate serves as an intermediate in the synthesis of linezolid, an antibiotic effective against Gram-positive bacteria resistant to other antibiotics. The synthesis involves a reaction with bromomethyloxirane to form an oxazolidone moiety, which is further modified to yield linezolid .
Additionally, this compound has been explored for its potential as a glucose uptake inhibitor, which may help suppress the growth of cancer cells. Studies indicate that compounds derived from this compound exhibit significant cytotoxic effects on various cancer cell lines .
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties against Mycobacterium tuberculosis (Mtb). The structure-activity relationship studies suggest that modifications to the benzyl fragment enhance the inhibitory effects against Mtb strains .
Non-linear Optical Applications
The compound has been theoretically evaluated for its first-order hyperpolarizability, indicating potential applications in non-linear optics. Such properties make it suitable for developing advanced photonic materials .
Case Study 1: Synthesis of Linezolid
A detailed study on the synthesis of linezolid from this compound outlines a multi-step process involving condensation reactions with various reagents. The final product exhibits strong antibacterial activity, demonstrating the significance of this compound in pharmaceutical applications .
Case Study 2: Anti-cancer Activity
In vitro studies have shown that derivatives of this compound significantly inhibit the proliferation of HepG2 liver cancer cells. The mechanism involves inducing apoptosis through mitochondrial pathways, highlighting its therapeutic potential in oncology .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Drug Discovery | Intermediate for synthesizing linezolid; glucose uptake inhibitor for cancer therapy |
| Antimicrobial Activity | Effective against Mycobacterium tuberculosis; structure modifications enhance efficacy |
| Non-linear Optics | Potential for use in photonic devices due to favorable hyperpolarizability properties |
Mechanism of Action
The mechanism of action of benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Cellular Processes: Influence processes such as cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate and related carbamate derivatives:
*Calculated based on molecular formula.
Structural and Electronic Differences
- Thiomorpholine vs. Thiazole/Pyrrolidinone: The thiomorpholine group in the target compound provides a larger, more flexible sulfur-containing ring compared to the rigid thiazole (42h, 42i) or polar pyrrolidinone . Sulfur’s lower electronegativity vs. oxygen or nitrogen may enhance lipophilicity and alter binding kinetics in hydrophobic pockets.
- Fluoro vs. Chloro/Methoxy Substituents : The meta-fluoro substituent in the target compound offers moderate electron-withdrawing effects, whereas chloro (42i) is stronger, and methoxy (e.g., 42g in ) is electron-donating. These differences influence the phenyl ring’s electron density and carbamate stability .
Biological Activity
Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C18H19FN2O2S
- Molecular Weight : 330.42 g/mol
- CAS Number : 168828-81-7
- Physical State : Solid (white to almost white powder)
- Melting Point : 125 °C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Modulation : It can interact with receptors, potentially modulating signaling pathways that influence cell proliferation and apoptosis.
- Cellular Processes : The compound may affect processes such as cell differentiation and apoptosis, contributing to its anticancer properties .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic MIC |
|---|---|---|
| Staphylococcus aureus | 50 μg/ml | 100 μg/ml (Ampicillin) |
| Escherichia coli | 25 μg/ml | 50 μg/ml (Ciprofloxacin) |
| Candida albicans | 250 μg/ml | 500 μg/ml (Griseofulvin) |
These results suggest that the compound could serve as a lead in the development of new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, revealing significant cytotoxic effects.
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.9 | 28.7 | 93.3 |
| PC-3 (Prostate Cancer) | 25.1 | 77.5 | 93.3 |
| HeLa (Cervical Cancer) | 21.5 | 25.9 | 90.0 |
The compound's ability to induce apoptosis in these cell lines suggests a promising avenue for cancer therapeutics .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various derivatives found that this compound exhibited a strong inhibitory effect on S. aureus and E. coli, outperforming some conventional antibiotics .
- Anticancer Investigations : In a series of experiments assessing the cytotoxicity against multiple cancer cell lines, the compound showed selective activity with lower GI50 values compared to standard chemotherapeutics, indicating its potential as an effective anticancer agent .
Q & A
Basic: What are the recommended storage and handling protocols for benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate to ensure stability and safety?
Answer:
The compound should be stored in a tightly sealed container at 2–8°C in a dry environment to prevent degradation . Handling requires adherence to safety protocols due to hazards including skin irritation (H315), eye damage (H319), and flammability (H228). Use personal protective equipment (PPE), avoid ignition sources, and conduct work in a fume hood. For transport, use dry ice to maintain stability .
Basic: What analytical methods are recommended to confirm the identity and purity of this compound?
Answer:
High-Performance Liquid Chromatography (HPLC) with ≥97% purity verification is standard . Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C, F) and mass spectrometry (MS) should confirm structural integrity. For example, compare experimental NMR data to predicted shifts from the SMILES string (e.g., O=C(OCC1=CC=CC=C1)NC2=CC=C(C3=CC=C(C4=NN(C)N=N4)N=C3)C(F)=C2) .
Advanced: How can researchers resolve discrepancies in spectral data during compound characterization?
Answer:
Discrepancies may arise from residual solvents, tautomerism (e.g., tetrazole ring dynamics), or impurities. Use deuterated solvents for NMR to avoid solvent peaks. For mass spectrometry, employ high-resolution MS (HRMS) to distinguish isobaric species. Cross-validate with computational tools (e.g., density functional theory for NMR predictions) and compare with analogs like benzyl 3-fluoro-4-morpholinylphenylcarbamate (CAS 168828-81-7) .
Advanced: What experimental design considerations are critical for studying the stability of this compound under varying conditions?
Answer:
Design accelerated stability studies by exposing the compound to stressors:
- Temperature: 25°C, 40°C, and 60°C.
- Humidity: 75% relative humidity.
- Light: UV/visible light exposure.
Assay degradation products via HPLC-MS every 7–14 days. Monitor thiomorpholine ring oxidation or carbamate hydrolysis as potential degradation pathways .
Basic: What synthetic routes are commonly employed to prepare this compound, and what are key intermediates?
Answer:
The compound is a Tedizolid intermediate synthesized via sequential coupling reactions. A typical route involves:
Suzuki-Miyaura coupling of 3-fluoro-4-bromophenylcarbamate with 6-(2-methyltetrazol-5-yl)pyridin-3-ylboronic acid.
Protection/deprotection of the carbamate group using benzyl chloroformate.
Key intermediates include 3-fluoro-4-(thiomorpholin-4-yl)aniline and tetrazole-containing pyridine derivatives .
Advanced: How does the substitution of thiomorpholine versus morpholine in the phenylcarbamate scaffold influence biological activity?
Answer:
Thiomorpholine’s sulfur atom increases lipophilicity and may enhance membrane permeability compared to morpholine’s oxygen. Compare IC values in target assays (e.g., bacterial protein synthesis inhibition for Tedizolid analogs). Use molecular docking to assess interactions with ribosomal binding sites. Reference morpholinyl analogs (e.g., Linezolid impurities) for structure-activity relationship (SAR) insights .
Advanced: How can researchers address challenges in impurity profiling during scale-up synthesis?
Answer:
Identify common impurities (e.g., des-fluoro byproducts, tetrazole regioisomers) using LC-MS/MS. Employ orthogonal purification methods:
- Preparative HPLC with C18 columns.
- Crystallization optimization using solvent blends (e.g., ethyl acetate/hexane).
Validate impurity thresholds per ICH Q3A guidelines and reference pharmacopeial standards for related compounds .
Basic: What are the critical parameters for formulating this compound in preclinical studies?
Answer:
For in vivo studies, prepare stock solutions in DMSO (≤10% v/v) and dilute in saline or PBS. Ensure solubility via sonication and filtration (0.22 µm). Monitor for precipitation under physiological pH. For oral dosing, use carboxymethylcellulose (CMC) suspensions. Include stability checks at 37°C for 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
